molecular formula C23H26N4OS B2458292 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251677-56-1

7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2458292
CAS No.: 1251677-56-1
M. Wt: 406.55
InChI Key: VOPFLAXJFAUORD-UHFFFAOYSA-N
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Description

7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the methylthio and piperidinyl groups through various substitution reactions. Common reagents used in these reactions include methyl iodide, piperidine, and thiophenol, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the naphthyridine ring or the piperidinyl group, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides, while reduction of the naphthyridine ring could produce dihydronaphthyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials or catalysts.

Biology

Biologically, naphthyridine derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, such compounds might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds like 1,8-naphthyridine and its various substituted forms.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine or methylpiperidine.

Uniqueness

What sets 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-15-6-5-11-27(14-15)23(28)20-13-24-22-19(10-9-16(2)25-22)21(20)26-17-7-4-8-18(12-17)29-3/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPFLAXJFAUORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)SC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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